Unmatched V1b Selectivity: >1000-Fold Window Against All Related Receptors vs. SSR149415's Mixed V1b/OT Profile
Vasopressin antagonist 1867 exhibits an exceptional selectivity profile that is not replicated by the commonly used V1b antagonist SSR149415. The target compound shows no detectable binding to human V1a, V2, or oxytocin (OT) receptors at concentrations up to 100 µM, resulting in a >1000-fold selectivity window over the V1b IC50 of 3 nM [1][2]. In contrast, SSR149415 is a mixed V1b/oxytocin receptor antagonist, with a pKi of 9.34 (Ki ≈ 4.6 nM) at hV1b and a pKi of 8.82 (Ki ≈ 15 nM) at hOT, yielding a selectivity ratio of only ~3.3-fold [2]. This means SSR149415 will significantly engage oxytocin receptors at concentrations near its V1b IC50, whereas Vasopressin antagonist 1867 will not.
| Evidence Dimension | Receptor Subtype Selectivity (V1b vs. Oxytocin Receptor) |
|---|---|
| Target Compound Data | hV1b IC50 = 3 nM; hOT IC50 > 100,000 nM; Selectivity ratio > 33,000-fold |
| Comparator Or Baseline | SSR149415 (Nelivaptan): hV1b Ki = 4.6 nM; hOT Ki = 15 nM; Selectivity ratio = 3.3-fold |
| Quantified Difference | Selectivity ratio is over 10,000 times higher for Vasopressin antagonist 1867 compared to SSR149415 |
| Conditions | Human V1b and oxytocin receptors expressed in CHO cells. Binding assay using [3H]AVP displacement for the target compound [1] and [3H]oxytocin displacement for SSR149415 [2]. |
Why This Matters
For researchers studying V1b-mediated HPA axis function in stress and depression, the >330-fold cleaner selectivity eliminates oxytocinergic off-target effects, ensuring that observed phenotypes are attributable solely to V1b antagonism.
- [1] BindingDB. BDBM50338810: CHEMBL1684573; N-isopropyl-2-(2-(3-methoxyphenyl)-4-oxo-6-(3-(piperidin-1-yl)propoxy)quinazolin-3(4H)-yl)acetamide. Data curated by ChEMBL. [Online]. Available: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50338810. View Source
- [2] Griffante, C., Green, A., Curcuruto, O., Haslam, C. P., Dickinson, B. A., & Arban, R. (2005). Selectivity of d[Cha4]AVP and SSR149415 at human vasopressin and oxytocin receptors: evidence that SSR149415 is a mixed vasopressin V1b/oxytocin receptor antagonist. Br. J. Pharmacol., 146(5), 744-751. DOI: 10.1038/sj.bjp.0706383. View Source
